CNS Psychomotor Impairment: Hydroxyzine vs. Cetirizine Direct Head-to-Head Crossover Study
In a four-way crossover study of 12 healthy atopic subjects, hydroxyzine 25 mg produced significant CNS psychomotor impairment across all three measured parameters (critical flicker frequency, Stroop word testing, visual analog scales) compared to placebo (P<0.05), whereas neither cetirizine 10 mg nor 20 mg produced any significant CNS changes relative to placebo [1]. Both the intensity and time course of CNS effects correlated significantly with hydroxyzine plasma concentrations (P<0.05), confirming the parent drug—not its metabolite cetirizine—drives sedation [1].
| Evidence Dimension | CNS psychomotor impairment (composite of three validated tests) |
|---|---|
| Target Compound Data | Significant impairment in all three CNS parameters vs. placebo (P<0.05) |
| Comparator Or Baseline | Cetirizine 10 mg and 20 mg: No significant change in any CNS parameter vs. placebo |
| Quantified Difference | Qualitative difference: present (hydroxyzine) vs. absent (cetirizine); time course correlated with hydroxyzine concentration (P<0.05) |
| Conditions | Single-dose, four-way crossover, randomized Latin square design; 12 healthy atopic subjects; 36-hour post-dose measurement |
Why This Matters
For procurement in CNS-active applications (anxiolysis, sedation), hydroxyzine is the essential selection; cetirizine cannot substitute where central H1 receptor occupancy is required.
- [1] Gengo FM, Dabronzo J, Yurchak A, Love S, Miller JK. The relative antihistaminic and psychomotor effects of hydroxyzine and cetirizine. Clin Pharmacol Ther. 1987;42(3):265-272. View Source
